molecular formula C10H10F3N B13317669 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13317669
M. Wt: 201.19 g/mol
InChI Key: RHZXYPNKTJYZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the lithiation of a suitable indole precursor followed by fluorination using reagents such as Selectfluor . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of fluorinated indole derivatives may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at various positions.

    Nucleophilic substitution: The presence of fluorine atoms can make certain positions on the indole ring more susceptible to nucleophilic attack.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of acidic or basic catalysts.

    Nucleophilic substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole depends on its specific biological activity. For example, if it exhibits antiviral activity, it may inhibit viral replication by targeting specific viral enzymes or proteins. The presence of fluorine atoms can enhance its binding affinity to molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
  • 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
  • 7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Uniqueness

The unique feature of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is the presence of three fluorine atoms at positions 5, 6, and 7 of the indole ring. This trifluorination can significantly alter its chemical reactivity and biological activity compared to mono- or difluorinated indole derivatives .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

5,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3

InChI Key

RHZXYPNKTJYZFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C(=C(C=C21)F)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.